Rhodanine, 3-cyclohexyl-

説明

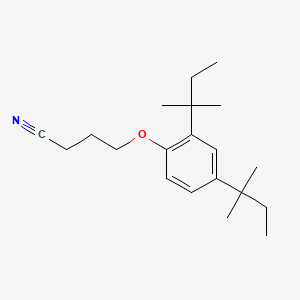

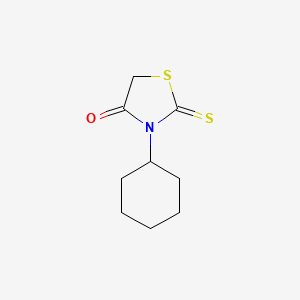

Rhodanine, 3-cyclohexyl- is a chemical compound with the molecular formula C9H13NOS2 . It is a subtype of thiazolidin-4-ones and is structurally related to thiazolidine-2,4-dione and 2-iminothiazolidine-4-one .

Synthesis Analysis

Rhodanine derivatives can be synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate in polyethylene glycol under conventional stirring or ultrasound irradiation . The structure–activity relationship analysis demonstrated that the presence of hydrogen donor groups, such as carboxyl or phenol hydroxyl connected with a small linker in position 3 of rhodanine, was more beneficial for anticancer activity than their more bulky homologues .Molecular Structure Analysis

The rhodanine core is a well-known privileged heterocycle in medicinal chemistry . The change of the N-3 substitution of the rhodanine ring from 2-chlorophenyl for molecule 19 to 3-cyclohexyl (20) and 3-benzyl (21) resulted in the inhibitory decline .Chemical Reactions Analysis

Rhodanine derivatives were synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate . The product formed could be readily converted to bis-rhodanine under microwave conditions .科学的研究の応用

Anticancer Applications

Rhodanine derivatives, including “Rhodanine, 3-cyclohexyl-”, have shown promising anticancer properties . They have been found to be effective against various types of cancer, including MCF-7 breast cancer . The structure–activity relationship of rhodanine derivatives and their molecular targets have been extensively studied .

Antibacterial Applications

Rhodanine derivatives have demonstrated significant antibacterial activity . The antibacterial activity of these compounds can be influenced by the hydrophobic character of the substituent in position 5 .

Antidiabetic Applications

Rhodanine derivatives have been reported to exhibit antidiabetic activity . For instance, thiazolidine-2,4-diones, a group of rhodanine derivatives, are well-known antidiabetic drugs .

Antioxidant Applications

Rhodanine derivatives have been found to possess antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress .

Antitubercular Applications

Rhodanine derivatives have shown potential as antitubercular agents . They can be used in the development of new drugs for the treatment of tuberculosis .

Antiviral Applications

Rhodanine derivatives have also been reported to have antiviral properties . They can be used in the development of new antiviral drugs .

Anti-inflammatory Applications

Rhodanine derivatives have demonstrated anti-inflammatory activity . This property can be beneficial in the treatment of inflammatory diseases .

Anticonvulsant Applications

Rhodanine derivatives have shown potential as anticonvulsant agents . They can be used in the development of new drugs for the treatment of convulsive disorders .

作用機序

Target of Action

Rhodanine-based compounds have been associated with numerous biological activities . They have gained a reputation as being pan assay interference compounds (PAINS) and frequent hitters in screening campaigns . Rhodanine-based compounds are also aggregators that can non-specifically interact with target proteins .

Mode of Action

The mode of action of Rhodanine, 3-cyclohexyl- is complex and multifaceted. It involves interactions with its targets that result in changes at the molecular level. For instance, in complexes, Rhodanine coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand .

Biochemical Pathways

Rhodanine and its derivatives are known to influence numerous biochemical pathways. They are associated with a broad range of properties mainly associated with biological activity , including their application as potential pharmaceuticals . The rhodanine compounds with various metals are also known as biologically active .

Pharmacokinetics

It’s known that rhodanine derivatives show a broad spectrum of biological activities and are used in various fields such as antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor agents .

Result of Action

The result of Rhodanine, 3-cyclohexyl- action at the molecular and cellular level is diverse, given its broad spectrum of biological activities. For instance, some Rhodanine derivatives have shown anticancer properties .

将来の方向性

Rhodanine chemistry could provide easy access to a wide variety of complex multicyclic polymers . The good clinical safety profile of epalrestat, a rhodanine derivative, justified the interest of researchers in rhodanines as potential drug candidates . The information contained in these reviews could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .

特性

IUPAC Name |

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVOWLRQAIOPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212587 | |

| Record name | Rhodanine, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6322-59-4 | |

| Record name | 3-Cyclohexylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOHEXYLRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X98RR9VTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。